Cadmium selenide (CdSe)

band gap engineering photovoltaics visible-light photocatalysis

Cadmium selenide (CAS 1306-24-7) is a II-VI direct-gap semiconductor that crystallizes in the hexagonal wurtzite phase under ambient conditions, with a room-temperature bulk band gap of 1.74 eV (≈717 nm). Its intrinsic absorption and emission span the visible-to-near-infrared window, making CdSe the most widely studied quantum dot (QD) core material for color-conversion, display, photovoltaic, and bioimaging applications.

Molecular Formula CdSe
Molecular Weight 191.38 g/mol
CAS No. 1306-24-7
Cat. No. B073771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium selenide (CdSe)
CAS1306-24-7
Synonymscadmium selenide
CdSe cpd
Molecular FormulaCdSe
Molecular Weight191.38 g/mol
Structural Identifiers
SMILES[Se]=[Cd]
InChIInChI=1S/Cd.Se
InChIKeyAQCDIIAORKRFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Selenide (CdSe) Procurement Baseline: Core Semiconductor Identity and Bulk Optical Constants


Cadmium selenide (CAS 1306-24-7) is a II-VI direct-gap semiconductor that crystallizes in the hexagonal wurtzite phase under ambient conditions, with a room-temperature bulk band gap of 1.74 eV (≈717 nm) [1]. Its intrinsic absorption and emission span the visible-to-near-infrared window, making CdSe the most widely studied quantum dot (QD) core material for color-conversion, display, photovoltaic, and bioimaging applications. At the nanoscale, quantum confinement pushes the effective band gap from ≈1.7 eV to >2.5 eV, enabling size-tunable emission across the entire visible spectrum [2]. This inherent spectral flexibility, combined with well-established hot-injection and aqueous synthetic protocols, positions CdSe as the reference benchmark against which alternative II-VI, III-V, and perovskite nanocrystals are judged for reproducible optical quality.

Why Generic Substitution of Cadmium Selenide (CdSe) Fails: Quantified Divergence Across the II-VI Chalcogenide Family


Cadmium chalcogenides share a common Cd²⁺ cation, yet their anion-dependent band gaps, valence-band positions, quantum yields, photostability, and toxicity profiles differ so sharply that interchange without performance loss is rarely possible. Bulk CdS (2.42 eV) is restricted to blue-UV absorption and cannot access the red-NIR window where CdSe operates, while bulk CdTe (1.49 eV) extends into the infrared but suffers from intrinsic instability: CdTe colloidal quantum wells exhibit near-zero photoluminescence quantum yield (<1%) and rapid ambient degradation, whereas CdSe counterparts achieve near-unity quantum yield and months-long shelf stability [1]. In the Cd-free arena, InP-based quantum dots carry a narrower band gap (1.35 eV) and intrinsically broader emission linewidths (40–55 nm FWHM) that reduce color purity, and their synthesis requires air-free handling to prevent oxidation [2]. These differences are not incremental—they are step changes that govern device efficiency, operational lifetime, and regulatory compliance, making generic “one chalcogenide fits all” procurement strategies technically invalid.

Cadmium Selenide (CdSe) Product-Specific Quantitative Differentiation Evidence Guide


Band Gap Positioning: CdSe Occupies the 1.74 eV "Sweet Spot" Between CdS and CdTe for Visible-Light Harvesting and Emission

At the bulk scale, CdSe’s direct band gap of 1.74 eV (≈717 nm) sits precisely at the center of the II-VI cadmium chalcogenide series: 0.68 eV narrower than CdS (2.42 eV, 513 nm) and 0.25 eV wider than CdTe (1.49 eV, 833 nm) [1]. This positions CdSe absorption and emission squarely within the visible-to-far-red region where the solar photon flux and the human eye’s photopic response both peak. In quantum-confined nanocrystals below ~5 nm, the effective band gap widens further to 2.0–2.5 eV, covering the entire visible spectrum from blue to deep red, a tuning range that CdS (starting at 2.42 eV) cannot reach into the red without excessively large particle sizes and that CdTe (starting at 1.49 eV) cannot access in the blue–green region without extremely small, unstable cores [2]. For procurement targeting full-visible-range optoelectronics, CdSe is therefore the only cadmium chalcogenide capable of spanning the 450–650 nm emission window with a single core chemistry.

band gap engineering photovoltaics visible-light photocatalysis

Photoluminescence Quantum Yield and Ambient Stability: CdSe Colloidal Quantum Wells Outperform CdTe by Two Orders of Magnitude

In a direct head-to-head comparison of CdSe and CdTe colloidal quantum wells (CQWs) synthesized under comparable conditions, CdTe CQWs exhibit photoluminescence quantum yields (PLQYs) below 1% and undergo rapid degradation under ambient conditions. In contrast, CdSe CQWs routinely achieve near-unity PLQY (>90%) and remain stable for months in air [1]. The origin of this dramatic difference was elucidated by density functional theory (DFT) calculations: under oxygen-rich conditions, O atoms weaken Cd–Te bonds and destabilize the CdTe nanoplatelet structure, whereas in CdSe, oxygen preferentially adsorbs onto the surface without penetrating the lattice, preserving structural integrity. When Se is alloyed into CdTe (CdSeTe CQWs), the PLQY rises to 25%—a 25-fold improvement over pristine CdTe—but still falls far short of pure CdSe performance [1]. This represents a difference of nearly two orders of magnitude in radiative efficiency and ambient operational lifetime between the selenide and telluride QWs.

quantum wells photoluminescence quantum yield colloidal synthesis

Intracellular Photostability: Core-Shell CdSe/CdS/ZnS Quantum Dots Exhibit 4–5× Longer Photobleaching Lifetime Than Naked CdTe Quantum Dots

A quantitative photobleaching study in living human hepatocellular carcinoma (QGY) and nasopharyngeal carcinoma (KB) cells compared naked CdTe QDs with bovine serum albumin (BSA)-coated CdSe/CdS/ZnS core/shell QDs under both single-photon (405 nm continuous-wave) and two-photon (800 nm femtosecond) excitation [1]. Photobleaching decay curves were fit to a biexponential model, with the fast decay component serving as the primary figure of merit. The BSA-coated CdSe/CdS/ZnS QDs demonstrated a photostability improvement of 4–5 times over naked CdTe QDs in both cell lines [1]. The shielding effect of the inorganic shell and the BSA coating reduces photo-oxidation by limiting oxygen access to the excited core, a protection mechanism unavailable in core-only CdTe QDs. This quantitative advantage is independent of the excitation modality (single-photon vs two-photon), confirming it is an intrinsic material property rather than an artifact of the measurement geometry.

photostability live-cell imaging fluorescence microscopy

Emission Linewidth and Color Purity: CdSe-Based Core/Shell Quantum Dots Deliver 25% Narrower FWHM Than InP Counterparts

The emission linewidth (full width at half maximum, FWHM) of quantum dots directly determines the color purity and accessible color gamut in display applications. A theoretical study using strain-modified effective mass approximation (EMA) calculated the emission spectra of InP/ZnSe/ZnS and CdSe/ZnSe/ZnS core/shell/shell QDs with identical emission wavelengths [1]. The computed FWHM was 40 nm for the InP-based QD versus 30 nm for the CdSe-based QD—a 25% reduction in linewidth [1]. This theoretical result aligns with experimental literature showing typical FWHM ranges of 15–40 nm for CdSe QDs compared to 50–80 nm for InP QDs [2]. The broader linewidth in InP stems from stronger electron–phonon coupling associated with the narrower core band gap (1.35 eV vs 1.74 eV) and greater sensitivity to interfacial defects. For display procurement, the 10 nm difference between 30 nm and 40 nm FWHM directly impacts the ability to meet the BT.2020 color standard for wide-gamut displays.

display technology color gamut quantum dot LED

Regeneration Kinetics in Quantum-Dot-Sensitized Solar Cells: CdSe Exhibits 2× Faster Redox Regeneration Than CdS

In quantum-dot-sensitized solar cells (QDSSCs), the rate at which photo-oxidized quantum dots are regenerated by the redox electrolyte is a critical determinant of photocurrent and fill factor. Using scanning electrochemical microscopy (SECM), the regeneration rate constant k_{QD}′ for CdSe and CdS QDs was measured in three different redox shuttle systems (I₃⁻/I⁻, Co³⁺/Co²⁺, and T₂/T⁻) [1]. Across all electrolyte conditions, k_{QD}′ for CdSe was approximately two times larger than that of CdS in the same redox shuttle electrolyte [1]. The authors attribute this to a larger thermodynamic driving force for electron transfer from the redox mediator to the photo-oxidized CdSe quantum dot (QD⁺), originating from the more favorable valence-band edge position of CdSe relative to CdS. This kinetic advantage is independent of the redox shuttle identity, confirming it is an intrinsic property of the CdSe/CdS junction position.

quantum-dot-sensitized solar cells redox kinetics scanning electrochemical microscopy

Cradle-to-Gate Energy Footprint: CdSe Quantum Dot Displays Require Significantly Less Cumulative Energy Than InP Displays

A comparative cradle-to-gate life cycle energy assessment of CdSe-based (CdQD) and InP-based (InQD) quantum dot displays reveals that CdSe QD-enabled displays are substantially less energy intensive to manufacture. The cumulative energy demand (CED), encompassing raw material extraction, QD synthesis, shell growth, purification, and device integration, is lower for CdSe QDs across both on-surface and on-edge display embedding technologies [1]. The energy penalty for InP QDs arises primarily from the high-temperature, multi-step shelling processes required to achieve competitive quantum yields and the air-free synthesis conditions mandated by the extreme oxygen sensitivity of InP cores. When large-scale adoption (millions of display units) is considered, the energy difference is further amplified, underscoring that a decision based solely on material toxicity—favoring InP—may create unintended environmental burden shifting if life cycle energy impacts are ignored [1].

life cycle assessment sustainable manufacturing display procurement

Cadmium Selenide (CdSe) Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Wide-Gamut Quantum Dot Displays (QDEF / QD-OLED): Superior Color Purity via Narrower Emission Linewidth

The 25% narrower FWHM of CdSe-based core/shell QDs (30 nm) compared to InP-based QDs (40 nm) [1] directly enables a larger color gamut coverage. Display manufacturers targeting DCI-P3 or BT.2020 standards should specify CdSe/ZnS or CdSe/CdS/ZnS quantum dots rather than InP/ZnSe/ZnS when color purity is the primary performance criterion. The 10 nm FWHM reduction translates into purer red and green primaries, reducing the need for color filtering and improving power efficiency.

Long-Term Live-Cell Imaging and Single-Molecule Tracking: 4–5× Photostability Advantage Over CdTe QDs

Biological researchers requiring continuous fluorescence monitoring beyond 30 minutes should select BSA- or polymer-coated CdSe/CdS/ZnS core/shell QDs over naked CdTe QDs. The 4–5× improvement in photobleaching lifetime [2] ensures signal persistence throughout extended imaging sessions, reducing phototoxicity from repeated high-intensity excitation. This advantage is magnified under two-photon excitation, where CdSe-based QDs maintain stable emission in deep-tissue imaging geometries.

Quantum-Dot-Sensitized Solar Cells (QDSSCs): CdSe as the Preferred Sensitizer Over CdS for Maximized Photocurrent

The approximately 2× faster redox regeneration rate of CdSe compared to CdS [3] directly enhances charge extraction efficiency at the photoanode/electrolyte interface. Solar cell fabricators should prioritize CdSe QDs over CdS QDs for the sensitizer layer when the redox shuttle is I₃⁻/I⁻ or Co³⁺/Co²⁺, as the kinetic advantage reduces recombination losses and increases short-circuit current. Combined with CdSe's broader visible absorption, this makes CdSe the optimal single-junction QDSSC sensitizer among binary cadmium chalcogenides.

High-Brightness Light-Emitting Devices Requiring Ambient Operational Stability: CdSe CQWs Over CdTe CQWs

For light-emitting diodes, luminescent solar concentrators, and amplified spontaneous emission devices that must operate in air without hermetic encapsulation, CdSe colloidal quantum wells provide >90% PLQY with months-long ambient stability, whereas CdTe CQWs deliver <1% PLQY and degrade within hours [4]. The 90-fold brightness differential and the elimination of costly encapsulation make CdSe CQWs the only viable choice among cadmium chalcogenide quantum wells for cost-sensitive, high-volume optoelectronic products.

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